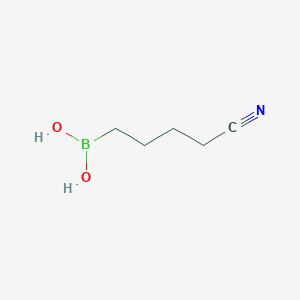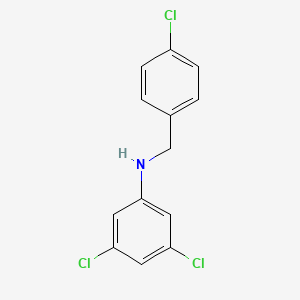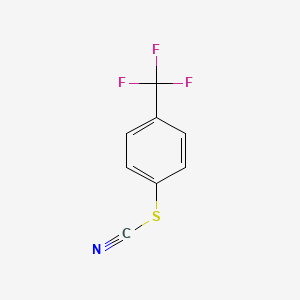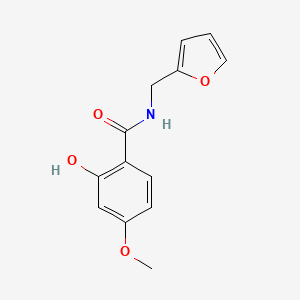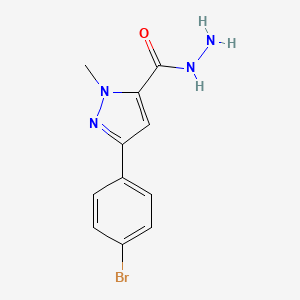
2,6-Dichloro-3,5-dimethylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dichloro-3,5-dimethylpyridine is a chemical compound with the molecular formula C7H7Cl2N It is a derivative of pyridine, characterized by the presence of two chlorine atoms and two methyl groups attached to the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-3,5-dimethylpyridine typically involves the chlorination of 3,5-dimethylpyridine. One common method includes the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 6 positions of the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, safety measures are crucial to handle the reactive chlorine gas and prevent any hazardous incidents.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dichloro-3,5-dimethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to remove the chlorine atoms, yielding 3,5-dimethylpyridine.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of 2,6-diamino-3,5-dimethylpyridine or 2,6-dithiomethyl-3,5-dimethylpyridine.
Oxidation: Formation of this compound-4-carboxylic acid.
Reduction: Formation of 3,5-dimethylpyridine.
Aplicaciones Científicas De Investigación
2,6-Dichloro-3,5-dimethylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,6-Dichloro-3,5-dimethylpyridine depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The presence of chlorine atoms and methyl groups can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the context of its application.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dichloropyridine: Lacks the methyl groups, making it less sterically hindered.
3,5-Dimethylpyridine:
2,6-Dimethylpyridine: Lacks both chlorine atoms, resulting in different chemical properties.
Uniqueness
2,6-Dichloro-3,5-dimethylpyridine is unique due to the combined presence of chlorine atoms and methyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for selective reactions and interactions that are not possible with its simpler analogs.
Propiedades
Número CAS |
125849-95-8 |
|---|---|
Fórmula molecular |
C7H7Cl2N |
Peso molecular |
176.04 g/mol |
Nombre IUPAC |
2,6-dichloro-3,5-dimethylpyridine |
InChI |
InChI=1S/C7H7Cl2N/c1-4-3-5(2)7(9)10-6(4)8/h3H,1-2H3 |
Clave InChI |
NMGFMONRUGNOID-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(N=C1Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4,6-Trimethyl-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14140002.png)
![2-(4-chloropyridin-2-yl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B14140016.png)
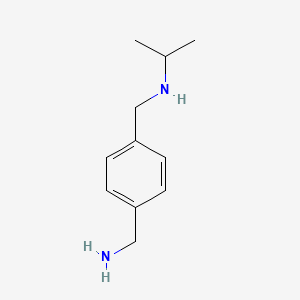
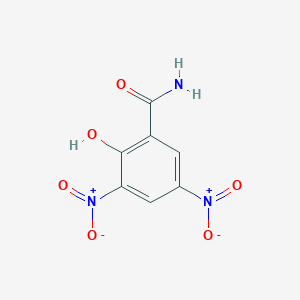
![8-Ethyl-1-methyl-7H-pyrrolo[2,3-H]quinolin-1-ium iodide](/img/structure/B14140039.png)

![8-(4-bromophenyl)-3,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B14140045.png)
![2-[(3-fluorophenyl)methylsulfanyl]-1H-benzimidazole](/img/structure/B14140048.png)
![3-Amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one--hydrogen chloride (1/1)](/img/structure/B14140053.png)
